Malonyl coenzyme A lithium salt
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Overview
Description
Malonyl coenzyme A lithium salt is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A, mediated by acetyl coenzyme A carboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A lithium salt is synthesized through the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which adds a carboxyl group to acetyl coenzyme A to form malonyl coenzyme A . The reaction conditions typically involve the presence of biotin as a cofactor and ATP as an energy source.
Industrial Production Methods
Industrial production of this compound involves the fermentation of microorganisms engineered to overproduce acetyl coenzyme A carboxylase. The fermentation broth is then processed to extract and purify the compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Malonyl coenzyme A lithium salt undergoes various types of chemical reactions, including:
Condensation Reactions: It participates in the condensation reactions catalyzed by fatty acid synthase, where it combines with acetyl coenzyme A to form longer-chain fatty acids.
Carboxylation Reactions: As mentioned earlier, it is formed by the carboxylation of acetyl coenzyme A.
Common Reagents and Conditions
Reagents: Biotin, ATP, acetyl coenzyme A, and acetyl coenzyme A carboxylase.
Conditions: The reactions typically occur in aqueous solutions at physiological pH and temperature.
Major Products Formed
The major products formed from the reactions involving this compound include long-chain fatty acids and polyketides .
Scientific Research Applications
Malonyl coenzyme A lithium salt has a wide range of scientific research applications:
Mechanism of Action
Malonyl coenzyme A lithium salt exerts its effects by acting as an acyl group carrier. It is involved in the transfer of acyl groups in various biochemical reactions, particularly in fatty acid and polyketide synthesis . The compound interacts with enzymes such as fatty acid synthase and acetyl coenzyme A carboxylase, facilitating the formation of long-chain fatty acids .
Comparison with Similar Compounds
Similar Compounds
- Acetyl coenzyme A lithium salt
- 2-Butenoyl coenzyme A lithium salt
- Lauroyl coenzyme A lithium salt
Uniqueness
Malonyl coenzyme A lithium salt is unique due to its exclusive use as an extender unit in the synthesis of bacterial aromatic polyketides . This property distinguishes it from other coenzyme A derivatives, which may have broader or different roles in biochemical processes.
Properties
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOQGRJFJAKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N7O19P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862113 |
Source
|
Record name | 1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14,19-pentaoxo-2,4,6-trioxa-18-thia-11,15-diaza-3lambda~5~,5lambda~5~-diphosphahenicosan-21-oic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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